Pitstop 1
CAS No.: 1332879-51-2
Cat. No.: VC0523947
Molecular Formula: C19H13N2NaO5S
Molecular Weight: 404.37
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1332879-51-2 |
|---|---|
| Molecular Formula | C19H13N2NaO5S |
| Molecular Weight | 404.37 |
| IUPAC Name | sodium;2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-5-sulfonate |
| Standard InChI | InChI=1S/C19H14N2O5S.Na/c20-13-6-4-11(5-7-13)10-21-18(22)15-3-1-2-12-8-14(27(24,25)26)9-16(17(12)15)19(21)23;/h1-9H,10,20H2,(H,24,25,26);/q;+1/p-1 |
| Standard InChI Key | MKPPGLKJTZAXNE-UHFFFAOYSA-M |
| SMILES | C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=C(C=C4)N)S(=O)(=O)[O-].[Na+] |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Information
Pitstop 1 is a sulfonated naphthalimide derivative with distinct chemical properties that enable its selective binding to the clathrin terminal domain. The compound's complete chemical identity and properties are outlined in Table 1.
Table 1: Chemical Properties of Pitstop 1
| Property | Value |
|---|---|
| Chemical Name | Sodium;2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-5-sulfonate |
| Molecular Formula | C19H13N2NaO5S |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 1332879-51-2 |
| PubChem CID | 71483522 |
| Parent Compound | 2-[(4-Aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-5-sulfonic acid |
| Purity (Commercial) | >99% |
| Alternative Names | Clathrin inhibitor 1, GLXC-04355 |
The molecular structure of Pitstop 1 consists of a naphthalimide core with a sulfonated group and an aminophenyl methyl substitution, conferring its specific binding properties to the clathrin terminal domain .
Structural Features
The structural composition of Pitstop 1 is characterized by a 1,8-naphthalic anhydride backbone that has undergone sulfonation, followed by conjugation with 4-amino(methyl)aniline . This specific arrangement creates a compound with selective binding capabilities to the clathrin terminal domain, while limiting its ability to penetrate cellular membranes without assistance .
Synthesis and Production
Synthesis Methodology
The synthesis of Pitstop 1 follows a well-defined two-step process that can be completed in a standard laboratory setting without specialized equipment . The protocol involves:
-
Sulfonation of 1,8-naphthalic anhydride
-
Subsequent reaction with 4-amino(methyl)aniline
This relatively straightforward procedure can be completed in 3-4 days using conventional techniques, though the application of microwave irradiation can significantly reduce the synthesis time . The accessibility of this synthesis method has contributed to the compound's adoption in research settings studying clathrin-mediated processes.
Control Compounds
Alongside Pitstop 1, researchers have developed inactive analogs that serve as negative controls in experimental settings. Pitnot-1 is synthesized through the reaction of 4-amino(methyl)aniline with commercially available 4-sulfo-1,8-naphthalic anhydride potassium salt . These control compounds are essential for validating the specificity of observed effects in clathrin inhibition studies.
Mechanisms of Action
Inhibition Profile
Pitstop 1 functions as a competitive inhibitor of the clathrin terminal domain (TD), which plays a crucial role in clathrin-mediated endocytosis . This inhibition occurs with an IC50 of approximately 18 μM for blocking the association between amphiphysin and the clathrin terminal domain . Alternative measurements have reported an IC50 value of 6.9 μM for direct inhibition of the clathrin terminal domain .
| Target | IC50 Value | Observation |
|---|---|---|
| Clathrin Terminal Domain | 6.9 μM | Direct inhibition |
| Amphiphysin Association with Clathrin TD | ~18 μM | Competitive inhibition |
| Dynamin | No inhibition | Confirms selectivity |
| Other Clathrin Pathway Proteins | No inhibition | Confirms specificity |
Biological Applications
Research Applications
Pitstop 1 has been employed in numerous research contexts to investigate the role of clathrin in cellular processes. Specific applications include:
-
Studies of clathrin-mediated endocytosis (CME)
-
Investigation of synaptic vesicle recycling
-
Research on cellular entry mechanisms of HIV
By selectively inhibiting clathrin function, researchers can differentiate between clathrin-dependent and independent pathways, providing valuable insights into fundamental cellular processes.
Experimental Utility in Synaptotagmin Studies
In studies investigating synaptotagmin-11 (Syt11) and its role in endocytosis, Pitstop 1 has been utilized to confirm the involvement of clathrin-mediated processes. When applied to cells with Syt11 knockdown (KD), Pitstop 1 effectively attenuated the fast endocytosis phenotype observed in these cells, supporting the hypothesis that Syt11 functions in stimulus-coupled clathrin-mediated endocytosis .
Practical Considerations
Cell Permeability Limitations
A significant limitation of Pitstop 1 is its poor cell membrane permeability . While this characteristic restricts its direct application in many cellular studies, researchers have overcome this limitation through microinjection techniques. When introduced directly into cells via microinjection, Pitstop 1 effectively inhibits clathrin-dependent processes while leaving clathrin-independent pathways unaffected .
Experimental Implementation
Related Compounds
Pitstop Compound Family
Pitstop 1 is part of a family of clathrin inhibitors that includes:
-
Pitstop 2 - A cell-permeable analog that offers similar inhibitory effects but with improved cellular accessibility
-
Pitstop 1-25 - A variant with slightly different physical properties (MW 405.5 Da)
-
Pitstop 2-100 - An alternative cell-permeable inhibitor
-
Pitnot-2 and Pitnot-2-100 - Inactive analogs that serve as negative controls
This diverse family of compounds provides researchers with options tailored to specific experimental needs, including variations in cell permeability and potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume